molecular formula C15H22N2O4 B4869180 N'-(2,4-dimethoxyphenyl)-N-pentyloxamide

N'-(2,4-dimethoxyphenyl)-N-pentyloxamide

Cat. No.: B4869180
M. Wt: 294.35 g/mol
InChI Key: RJNCDRFEWBCWFT-UHFFFAOYSA-N
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Description

N’-(2,4-dimethoxyphenyl)-N-pentyloxamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a pentyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethoxyphenyl)-N-pentyloxamide typically involves the reaction of 2,4-dimethoxyaniline with pentyloxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dimethoxyphenyl)-N-pentyloxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethoxyphenyl)-N-pentyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2,4-dimethoxyphenyl)-N-pentyloxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2,4-dimethoxyphenyl)-N-pentyloxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it inhibits bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-pentyloxamide
  • N-(2,4-dimethoxyphenyl)-N’-ethyl oxamide
  • N-(2,4-dimethoxyphenyl)-N’-methyl oxamide

Uniqueness

N’-(2,4-dimethoxyphenyl)-N-pentyloxamide stands out due to its specific structural features, such as the pentyloxamide moiety, which imparts unique chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-pentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-4-5-6-9-16-14(18)15(19)17-12-8-7-11(20-2)10-13(12)21-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNCDRFEWBCWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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